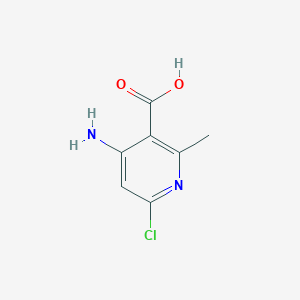

4-Amino-6-chloro-2-methylnicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-chloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-6(7(11)12)4(9)2-5(8)10-3/h2H,1H3,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJHJERXTCJAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Studies of 4 Amino 6 Chloro 2 Methylnicotinic Acid Transformations

Mechanistic Investigations of Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyridine core of 4-amino-6-chloro-2-methylnicotinic acid. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. youtube.comyoutube.com

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. youtube.com In the case of this compound, the chlorine atom at the 6-position is the leaving group. The pyridine ring is inherently electron-deficient, and this electrophilicity is further enhanced by the presence of electron-withdrawing groups. The rate of SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring. youtube.com Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby accelerating the reaction. wikipedia.org

The general mechanism for the SNAr reaction is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. wikipedia.org The negative charge is delocalized over the pyridine ring and the electron-withdrawing substituents.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product. youtube.com

Recent studies have explored the SNAr reactions on various substituted pyridines, providing insights into the regioselectivity and reactivity. researchgate.netresearchgate.net For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, DFT calculations have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov This highlights the importance of electronic factors in determining the site of substitution.

Detailed Analysis of Methyl Group Chlorination Mechanisms

The chlorination of the methyl group on the 2-position of the nicotinic acid derivative typically proceeds via a free-radical chain mechanism. wikipedia.org This type of reaction is common for alkyl-substituted aromatic compounds and is usually initiated by UV light or a radical initiator. wikipedia.orggoogle.com

The mechanism can be broken down into three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.comlibretexts.org

Propagation: This stage consists of a two-step cycle.

A chlorine radical abstracts a hydrogen atom from the methyl group of the nicotinic acid derivative to form hydrogen chloride (HCl) and a methyl radical. youtube.com

The newly formed methyl radical then reacts with another molecule of chlorine (Cl₂) to produce the chlorinated product (a chloromethyl group) and another chlorine radical, which can continue the chain reaction. youtube.com

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two chlorine radicals, a chlorine radical and a methyl radical, or two methyl radicals. libretexts.org

A key consideration in the chlorination of picolines (methylpyridines) is the basicity of the pyridine nitrogen. google.com The hydrogen chloride produced during the reaction can protonate the nitrogen atom, forming a hydrochloride salt. google.comgoogle.com This salt is often less soluble and less reactive, which can hinder the progress of the chlorination. google.com Therefore, an acid scavenger, such as a base, may be added to neutralize the HCl and prevent the formation of the unreactive hydrochloride. google.com

The reactivity of the methyl group in picolines is well-established, with the methyl groups at the 2- and 4-positions being particularly reactive. wikipedia.org

Mechanisms of Cross-Coupling Reactions (e.g., Suzuki-Miyaura) Applied to Halogenated Nicotinic Acid Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are applicable to halogenated nicotinic acid derivatives. wikipedia.org The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. musechem.comlibretexts.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.orgacs.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated nicotinic acid derivative (R¹-X), forming a Pd(II) intermediate. musechem.comyonedalabs.com The reactivity of the halide typically follows the order I > Br > Cl. For a chloro-substituted pyridine like this compound, more electron-rich ligands on the palladium catalyst may be required to facilitate this step. yonedalabs.com

Transmetalation: The organoboron compound (R²-BY₂) reacts with the Pd(II) intermediate. The base plays a crucial role in this step, activating the organoboron species to facilitate the transfer of the R² group to the palladium center, displacing the halide. This forms a new Pd(II) complex with both organic fragments attached. libretexts.org

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. musechem.comwikipedia.org

The Suzuki-Miyaura reaction is known for its versatility and tolerance of a wide range of functional groups, including those present in this compound. nih.gov However, the presence of the free amino and carboxylic acid groups may sometimes require protection or careful optimization of reaction conditions to avoid side reactions.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Species Involved |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-X bond of the aryl halide. | Pd(0), R¹-X, Pd(II) intermediate |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | Pd(II) intermediate, R²-B(OR)₂, Base |

| Reductive Elimination | The two coupled organic fragments are eliminated from the palladium, forming the product. | Pd(II) complex, R¹-R², Pd(0) |

Role of Catalysis in Synthetic Transformations (e.g., Palladium, Copper, DMAP)

Catalysis is central to many of the synthetic transformations involving nicotinic acid derivatives.

Palladium: As discussed in the context of cross-coupling reactions, palladium complexes are highly effective catalysts for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org The choice of ligands on the palladium center is critical for tuning the catalyst's reactivity and stability. acs.org For challenging substrates, such as aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition step. yonedalabs.comlibretexts.org

Copper: Copper catalysts are particularly important for amination reactions, such as the Ullmann-Goldberg reaction, which involves the coupling of amines or amides with aryl halides. nih.gov The mechanism is thought to proceed through the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. nih.gov Copper-catalyzed C-H amination is also an emerging area, offering a more direct route to aminated products. nih.govrsc.org

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, especially for acylation reactions involving the carboxylic acid group. wikipedia.org The mechanism of DMAP-catalyzed acylation, for instance with an acid anhydride (B1165640), involves the initial attack of the more nucleophilic DMAP on the anhydride to form a highly reactive N-acylpyridinium ion. utrgv.edunih.gov This intermediate is then readily attacked by a less reactive nucleophile, such as an alcohol, to form the ester product, regenerating the DMAP catalyst. utrgv.edunih.gov The use of a stoichiometric base, like triethylamine (B128534), is often necessary to neutralize the acid byproduct. utrgv.edu Studies have also shown that DMAP hydrochloride (DMAP·HCl) can be used as a recyclable catalyst for acylations under base-free conditions. acs.orgorganic-chemistry.org

Stereochemical Aspects in the Synthesis of Chiral Nicotinic Acid Derivatives

Introducing chirality into nicotinic acid derivatives is an important aspect of medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. The synthesis of chiral nicotinic acid derivatives can be approached in several ways. ethz.ch

Asymmetric Catalysis: This is a powerful strategy that utilizes a chiral catalyst to favor the formation of one enantiomer over the other. rsc.orgnih.gov Chiral ligands, such as those derived from pyridine-oxazolines, can be coordinated to a metal center (e.g., palladium, iridium) to create a chiral environment that directs the stereochemical outcome of a reaction. rsc.orgnih.gov For example, asymmetric hydrogenation or dearomatization of the pyridine ring can lead to chiral piperidine (B6355638) or dihydropyridine (B1217469) structures. nih.govmdpi.com

Chiral Auxiliaries: An enantiopure auxiliary can be attached to the nicotinic acid molecule to direct the stereoselective formation of new chiral centers. ethz.ch After the desired transformation, the auxiliary is removed.

Resolution: A racemic mixture of a chiral nicotinic acid derivative can be separated into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. ethz.ch

Chiral Pool Synthesis: A chiral starting material, such as an amino acid or a sugar, can be used as a building block to construct the chiral nicotinic acid derivative. ethz.ch

Stereoselective synthesis can be applied to various parts of the molecule. For example, glycosylation of the nicotinic acid can lead to chiral nucleoside analogs, where the stereochemistry at the anomeric center is controlled. nih.gov The development of new chiral ligands and catalytic systems continues to expand the possibilities for the asymmetric synthesis of complex and functionally diverse nicotinic acid derivatives. nih.govacs.org

Advanced Characterization and Theoretical Studies

Computational Chemistry and Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the properties of molecules. By approximating the electron density of a system, DFT calculations can provide accurate insights into molecular structure, vibrational frequencies, and electronic characteristics, which are crucial for understanding the behavior of complex organic compounds like 4-Amino-6-chloro-2-methylnicotinic acid.

Equilibrium Geometry and Vibrational Frequencies

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. These calculations optimize the molecular structure to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is influenced by the electronic and steric effects of its various substituents on the pyridine (B92270) ring: the electron-donating amino group, the electron-withdrawing chloro group, the methyl group, and the carboxylic acid group. The planarity of the pyridine ring is expected to be somewhat distorted due to these substitutions.

Vibrational frequency analysis, typically performed after geometry optimization, predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. For instance, the characteristic vibrational frequencies of the C=O, O-H, N-H, C-Cl, and C-N bonds can be precisely assigned.

Table 1: Illustrative Calculated Equilibrium Geometry Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-C3 | 1.42 Å |

| C3-C4 | 1.41 Å | |

| C4-N(amino) | 1.37 Å | |

| C6-Cl | 1.74 Å | |

| C3-C(carboxyl) | 1.50 Å | |

| Bond Angles | C2-C3-C4 | 118.5° |

| N1-C6-C5 | 123.0° | |

| C3-C4-N(amino) | 121.0° | |

| Dihedral Angles | C2-C3-C(carboxyl)-O | 15.0° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule with this structure. Actual values would be subject to the specific computational methods and basis sets used.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Red-colored regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas (e.g., hydrogen atoms of the amino or carboxylic acid groups) that are prone to nucleophilic attack.

For this compound, the MESP surface would highlight the nucleophilic character of the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl group. Conversely, the hydrogen atoms of the amino and hydroxyl groups would be identified as the primary sites for electrophilic interactions. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, which stabilize the crystal structure.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining chemical reactivity and electronic transitions. akjournals.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. The precise energy gap provides insight into the molecule's electronic properties and its potential as a reactive species in chemical synthesis.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Note: These values are hypothetical and serve to illustrate the typical output of FMO analysis. They are comparable to values calculated for similar aromatic and heterocyclic compounds.

Electric Moments and Hyperpolarizability Studies

DFT calculations can predict both the dipole moment and the first-order hyperpolarizability (β). For this compound, the presence of both strong electron-donating (amino) and electron-withdrawing (chloro, carboxylic acid) groups attached to the π-conjugated pyridine system suggests a significant intramolecular charge transfer. This charge transfer is a key factor for a large hyperpolarizability value, indicating potential NLO activity. Computational studies on related nicotinic acid derivatives have shown that such substitutions can lead to enhanced NLO properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Structures

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. akjournals.com These models are widely used in drug discovery and environmental science to predict the activity of new compounds, thereby saving time and resources. nih.govmdpi.com

A QSAR model for derivatives of this compound could be developed by synthesizing a library of related compounds and measuring a specific biological activity (e.g., enzyme inhibition or receptor binding). Various molecular descriptors, including steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), and lipophilic (e.g., logP) properties, would be calculated for each compound using computational methods. Statistical techniques, such as Partial Least Squares (PLS) regression, are then used to build a mathematical equation that relates these descriptors to the observed activity. ebi.ac.uk Such models have been successfully developed for other nicotinic acid derivatives to predict their properties and biological activities. akjournals.comnih.govakjournals.com

Spectroscopic Investigations for Structure-Reactivity Correlations

Experimental spectroscopic techniques, in conjunction with computational predictions, provide a powerful approach for correlating a molecule's structure with its reactivity. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. By comparing the experimental spectra with the vibrational frequencies calculated using DFT, a detailed and accurate assignment of the spectral bands can be made. researchgate.net

For this compound, specific shifts in the vibrational frequencies of the amino, carboxyl, and pyridine ring modes upon interaction with other molecules (e.g., through hydrogen bonding or coordination to a metal center) can provide valuable information about its reactivity. For example, a shift in the C=O stretching frequency can indicate the involvement of the carboxyl group in a chemical reaction or intermolecular interaction. These spectroscopic signatures serve as a direct probe of the structure-reactivity relationship.

UV-Vis Spectroscopy in Reactivity Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule and can provide insights into its reactivity. The absorption of UV-Vis radiation by this compound would be expected to arise from π→π* and n→π* transitions within the substituted pyridine ring and its associated functional groups. The precise wavelengths and intensities of these absorptions are sensitive to the molecular environment, including solvent polarity and pH.

While specific experimental data for this compound is not extensively detailed in the public domain, the study of similar aromatic and heterocyclic compounds allows for a theoretical understanding. For instance, the electronic spectra of Schiff base amino acid complexes have been used to determine their stoichiometry and stability constants, showcasing the utility of UV-Vis spectroscopy in understanding coordination and reactivity. nih.gov Such studies often involve titrations where changes in the absorbance spectra upon addition of a reactant are monitored to elucidate reaction mechanisms and kinetics. mdpi.com

Correlation of Spectroscopic Data with Chemical Properties (e.g., Basicity)

The electronic properties of this compound, as observed through UV-Vis and other spectroscopic methods like NMR, can be directly correlated with its chemical characteristics, most notably its basicity. The pyridine nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. However, the basicity is modulated by the electronic effects of the substituents on the ring. The amino group (-NH2) at the 4-position is an electron-donating group, which would be expected to increase the electron density on the pyridine nitrogen, thereby enhancing its basicity. Conversely, the chloro group (-Cl) at the 6-position is an electron-withdrawing group, which tends to decrease basicity. The methyl group (-CH3) at the 2-position has a mild electron-donating effect.

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and crystal morphology.

Analysis of related structures suggests that the crystal packing of this compound would likely be dominated by a network of hydrogen bonds. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O), while the amino group provides two donor sites (N-H). The pyridine nitrogen and the chloro substituent can also act as hydrogen bond acceptors.

Hydrogen bonding is a key directional interaction that often dictates the primary structural motifs. In related aminonicotinic acid derivatives, O-H···N and N-H···O hydrogen bonds are common, leading to the formation of dimers, chains, or sheets. nih.govnih.gov For instance, in some crystal structures, pairs of N-H···O hydrogen bonds can form specific ring motifs, such as the R²₂(8) ring. nih.gov

π-π stacking interactions between the aromatic pyridine rings are also expected to play a significant role in the crystal structure of this compound. These interactions, where the electron-rich π systems of adjacent rings align, contribute to the stabilization of the crystal lattice. nih.govnih.gov The geometry of these interactions (e.g., face-to-face or offset) can be characterized by the inter-planar distance and the slip angle between the rings.

Applications in Chemical Research and Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Synthesis

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. 4-Amino-6-chloro-2-methylnicotinic acid and its derivatives serve as crucial intermediates in the synthesis of a variety of complex molecules. For instance, the related compound 4-aminonicotinic acid is utilized in the preparation of 2-methyl-pyrido-oxazine. sigmaaldrich.com Similarly, the structurally analogous 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline has been identified as a key intermediate in the synthesis of quinoline-based inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is significant in cancer research. atlantis-press.com The ability to undergo further chemical transformations makes these nicotinic acid derivatives valuable building blocks for creating molecules with specific, often biologically active, functions. nih.govnih.gov The strategic placement of reactive sites on the pyridine (B92270) ring allows for sequential and controlled modifications, expanding its utility in multi-step syntheses.

Integration into Heterocyclic Systems and Novel Derivative Synthesis

The structure of this compound is ideal for the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring. This is a common strategy in medicinal chemistry to develop novel scaffolds with diverse pharmacological properties.

An important application of 4-aminonicotinic acid derivatives is in the synthesis of pyridopyrimidines, a class of bicyclic heterocycles with significant biological activity. nih.gov Research has demonstrated that 4-aminonicotinic acid is a direct precursor for pyrido[4,3-d]pyrimidines. researchgate.net The synthetic pathway involves the condensation reaction of 4-aminonicotinic acid with amines. researchgate.netrsc.org This process typically proceeds through the formation of a 4-amidonicotinamide, which then undergoes intramolecular cyclization to form the fused pyridopyrimidine ring system. rsc.org This cyclization can be prompted either by extended reaction time with the amine or by the application of heat. rsc.org The resulting pyridopyrimidine scaffold is a core component of various compounds investigated for therapeutic applications. nih.gov

Table 1: Synthesis of Pyridopyrimidine Derivatives

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| 4-Aminonicotinic acid | Amines | Pyrido[4,3-d]pyrimidin-4(3H)-ones | rsc.org |

| Ethyl 4-amidonicotinate | Amines | Pyrido[4,3-d]pyrimidin-4(3H)-ones | rsc.org |

The amino group on the pyridine ring of this compound allows for its incorporation into 1,3,5-triazine (B166579) (or s-triazine) systems. The synthesis of substituted triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. wikipedia.orgnih.gov The chlorine atoms on cyanuric chloride can be substituted sequentially by nucleophiles such as amines. wikipedia.orgresearchgate.net The reactivity of the chlorine atoms is temperature-dependent, which allows for the controlled, stepwise introduction of different substituents. researchgate.net

By reacting an aminopyridine derivative with cyanuric chloride, one of the chlorine atoms can be displaced to link the pyridine and triazine rings. For example, studies have shown the synthesis of 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones from 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines. researchgate.net This general methodology provides a pathway for synthesizing hybrid molecules containing both pyridine and triazine cores, which are explored for various biological activities. ijpsr.infonih.govresearchgate.netnih.gov For instance, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives have been prepared and shown to possess promising antifungal activity. mdpi.com

A "building block" in chemistry refers to a molecule that can be used to construct larger, more complex molecular architectures. nih.govmdpi.com this compound and its relatives are considered valuable heterocyclic building blocks due to the presence of multiple, differentially reactive functional groups. nih.govbldpharm.com This multi-functionality allows for a wide range of chemical modifications and their incorporation into diverse molecular scaffolds.

The versatility of aminonicotinic acids is demonstrated by their use in synthesizing a variety of other heterocyclic systems beyond pyridopyrimidines. For example, 4-aminonicotinic acid has been used to prepare pyrido-oxazines. sigmaaldrich.com The ability to serve as a starting point for different heterocyclic classes makes it a privileged scaffold in synthetic and medicinal chemistry. nih.gov The development of synthetic routes to various aminonicotinic acids from corresponding chloronicotinic acids underscores their importance as accessible intermediates for creating novel chemical entities. researchgate.net

Development of Ligands for Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. google.com The design of organic ligands is crucial for developing new metal complexes with specific properties and applications. nih.gov

Aminopyridine derivatives are effective ligands for coordinating with metal ions. ekb.eg The compound this compound possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylate group. This structure allows it to act as a chelating agent, which is a ligand that can form multiple bonds to a single central metal ion. google.com

The combination of a pyridine ring and a carboxylic acid group in a single molecule is a well-established strategy for creating effective metal-binding ligands. tandfonline.com For instance, 5-aminopyridine-2-carboxylic acid has been successfully used to construct coordination polymers with lanthanide and sodium ions. nih.gov These ligands can form stable complexes through bidentate (two-point) or tridentate (three-point) coordination. The amino and carboxylate groups can form a stable five-membered chelate ring with a metal ion. nih.gov The synthesis of novel bipyridyl amino acids for the incorporation of metal coordination sites directly into a peptide backbone highlights the advanced applications of such building blocks. duke.edu The reaction of aminopyridine ligands with various metal salts, such as those of zinc, cobalt, nickel, and copper, can lead to the formation of discrete coordination complexes or extended metal-organic frameworks (MOFs). ekb.egtandfonline.com

Table 2: Potential Coordination Sites of this compound

| Functional Group | Donor Atom | Potential Role in Coordination |

|---|---|---|

| Pyridine Ring | Nitrogen (N) | Lewis base, coordinates to metal center |

| Amino Group | Nitrogen (N) | Lewis base, can participate in chelation |

Formation and Characterization of Metal Complexes

While specific research detailing the formation of metal complexes with this compound is not extensively documented, its molecular structure contains multiple potential coordination sites, making it a viable ligand for metal ions. The pyridine nitrogen, the amino group nitrogen, and the oxygen atoms of the carboxylate group can all act as electron-pair donors. The formation of stable chelate rings, typically five- or six-membered, is a common feature for ligands with multiple donor sites, which often leads to more stable metal complexes. google.com

By analogy with other substituted pyridine and Schiff base ligands, the complexation would likely involve the deprotonation of the carboxylic acid and coordination with a metal center. nih.govjocpr.com The characterization of such complexes is crucial to determine the coordination mode, the geometry of the complex, and its physicochemical properties. Standard analytical techniques are employed for this purpose. For instance, Fourier-transform infrared (FTIR) spectroscopy can indicate which functional groups are involved in bonding with the metal ion. Nuclear magnetic resonance (NMR) spectroscopy helps to elucidate the structure of the complex in solution, while UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can help in determining its geometry. nih.govmdpi.com X-ray diffraction (XRD) of single crystals provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry, which can range from octahedral to square planar or tetrahedral. mdpi.comscielo.org.za

Table 1: General Techniques for Characterizing Metal Complexes

| Technique | Purpose | Information Obtained |

| FTIR Spectroscopy | Identify functional groups involved in coordination. | Shifts in vibrational frequencies of N-H, C=O, and C-O bonds upon complexation. |

| UV-Visible Spectroscopy | Determine electronic properties and suggest geometry. | d-d transitions and charge-transfer bands. |

| NMR Spectroscopy | Elucidate the structure in solution. | Chemical shift changes of protons and carbons near coordination sites. |

| X-Ray Diffraction (XRD) | Determine the precise 3D structure in the solid state. | Bond lengths, bond angles, coordination number, and overall geometry. |

| Molar Conductance | Determine the electrolytic nature of the complex. | Whether the complex is an electrolyte or non-electrolyte in solution. mdpi.com |

| Magnetic Susceptibility | Determine the number of unpaired electrons and magnetic properties. | Helps in assigning the geometry of the complex (e.g., high-spin vs. low-spin octahedral). nih.gov |

Application as Chemical Modifying Reagents

The carboxylic acid moiety of this compound allows it to function as an acylating agent, particularly when converted to a more reactive derivative such as an acyl chloride or an active ester. These activated forms can react with nucleophiles like amines and alcohols to form amides and esters, respectively. This reactivity is fundamental in the development of chemical probes. However, the specific utilization of this compound for the development of chemical probes, such as those used for RNA acylation, is not well-documented in existing literature. In principle, amino acid conjugates of other complex molecules have been synthesized to explore their properties, a process that relies on acylation reactions. nih.gov

Research in Agrochemical and Pharmaceutical Intermediate Development

Substituted pyridine carboxylic acids are a critical class of compounds, serving as essential building blocks and intermediates in the synthesis of a wide range of products for the agrochemical and pharmaceutical industries.

The structural backbone of this compound is closely related to a class of potent herbicides. lookchem.com Specifically, the pyridine carboxylic acid herbicides, which act as synthetic auxins, are vital in modern agriculture for controlling broadleaf weeds. epa.govbeyondpesticides.org A prominent example in this class is Aminopyralid (4-amino-3,6-dichloropicolinic acid), a compound used to control noxious and invasive weeds in pastures, rangeland, and certain crops. nih.govgoogle.com

The synthesis of Aminopyralid highlights the importance of chlorinated aminopyridine carboxylic acids as key intermediates. It is typically produced from 4-amino-3,5,6-trichloropicolinic acid (picloram) through selective dechlorination at the 5-position. chemicalbook.com This transformation can be achieved through methods like catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or via electrochemical reduction. google.comgoogle.comchemicalbook.com These synthetic routes underscore the industrial relevance of developing efficient methods for preparing substituted aminopyridine carboxylic acids as immediate precursors to active agrochemical ingredients.

Table 2: Exemplary Synthetic Routes for Structurally Related Agrochemicals

| Target Compound | Precursor Intermediate | Reaction Type | Key Reagents/Conditions | Reference |

| Aminopyralid | 4-amino-3,5,6-trichloropicolinic acid | Catalytic Hydrogenation | H₂, Pd/C catalyst, NaOH/H₂O, 50°C | chemicalbook.com |

| Aminopyralid | 4-amino-3,5,6-trichloropicolinic acid | Electrolytic Dechlorination | H-type electrolytic cell, Ag mesh cathode, H₂SO₄/NaOH | patsnap.com |

Synthesis of Intermediates for Pharmaceutical Research and Lead Compound Generation

In pharmaceutical research, the nicotinic acid (pyridine-3-carboxylic acid) framework is a privileged scaffold found in numerous therapeutic agents. While specific examples of this compound being used as a direct pharmaceutical intermediate are scarce in the literature, its parent structures and related analogs are well-established building blocks. For instance, 4-aminonicotinic acid has been identified as a key synthetic intermediate for drugs targeting cardiovascular and cerebrovascular diseases. researchgate.net Furthermore, related heterocyclic compounds such as 2-amino-6-methylnicotinic acid and various substituted quinolines serve as crucial intermediates in the development of new medicines, including potential anti-tumor agents. atlantis-press.comgoogle.com The synthesis of 2-chloronicotinic acid derivatives is also an active area of research, as these compounds are precursors to nonsteroidal anti-inflammatory drugs. researchgate.net This demonstrates the value of the substituted aminonicotinic acid motif in generating lead compounds for drug discovery.

Table 3: Related Structures as Pharmaceutical Intermediates

| Intermediate Compound | Therapeutic Area/Application | Reference |

| 4-Aminonicotinic acid | Cardiovascular and cerebrovascular diseases | researchgate.net |

| 2-Amino-6-methylnicotinic acid | General pharmaceutical and agrochemical intermediates | google.com |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Synthesis of quinoline-based PI3K/mTOR inhibitors (cancer) | atlantis-press.com |

| 2-Arylaminonicotinic acids | Nonsteroidal anti-inflammatory drugs (NSAIDs) | researchgate.net |

Synthetic Approaches to Chiral Derivatives for Catalyst Development

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer drugs and fine chemicals. While synthetic routes to chiral derivatives of this compound for this purpose have not been specifically reported, several general strategies exist for creating chiral catalysts from similar pyridine-containing molecules.

One approach involves the modification of naturally occurring chiral pyridine alkaloids. For example, (S)-nicotine has been successfully converted into various chiral amino alcohols that serve as effective ligands in metal-catalyzed asymmetric additions of organozinc reagents to aldehydes. researchgate.net

Another powerful strategy is biocatalysis, which uses enzymes to perform highly selective transformations. nih.govillinois.edu Enzymes such as amino acid dehydrogenases can catalyze the reductive amination of α-keto acids with very high enantioselectivity to produce chiral amino acids. nih.gov This suggests a potential biocatalytic route where a prochiral precursor to this compound could be selectively converted into a single enantiomer.

Furthermore, synthetic chiral catalysts can be employed. Chiral aldehyde catalysis, for instance, has been developed to facilitate asymmetric reactions of amino acids and their derivatives. frontiersin.org Similarly, chiral transition metal complexes, such as those based on Salen ligands or rhodium-phosphine systems, are widely used to catalyze asymmetric hydrogenations and alkylations, providing access to chiral amino acid derivatives. nih.govresearchgate.net These established methodologies represent viable, albeit unexplored, pathways for the synthesis of chiral derivatives of this compound for potential applications in asymmetric catalysis.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Amino-6-chloro-2-methylnicotinic acid, and what reaction conditions optimize yield?

While direct data on this compound is limited, methodologies for analogous nicotinic acid derivatives suggest coupling reactions using carbodiimides (e.g., EDCI) and activators like HOBT in DMF. For example, 2-Amino-6-chloronicotinic acid was synthesized with 81% yield under anhydrous conditions at 25°C for 16 hours using triethylamine as a base and NH4Cl as an additive . Adjust stoichiometry (e.g., 1:1.2 molar ratio of substrate to coupling agent) and ensure inert atmospheres to minimize side reactions.

Q. How should researchers characterize the purity and structural identity of this compound?

Key steps include:

- Melting point analysis : Compare observed values (e.g., 210–215°C) to literature data for related amino-chloro aromatic acids .

- Spectroscopy : Use -NMR to confirm aromatic proton environments and IR to detect carboxylic acid (-COOH) and amine (-NH) functional groups.

- Mass spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 201.02 for CHClNO).

Q. What storage protocols ensure the stability of this compound?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture, as hydrolysis of the chloro or methyl groups may occur. Stability data for structurally similar compounds (e.g., 4-Amino-2-chlorobenzoic acid) indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproduct formation during derivative synthesis?

Byproduct analysis from related compounds reveals two common issues:

- Amide bond hydrolysis : Use anhydrous solvents (e.g., DMF) and molecular sieves to scavenge water.

- Chloro displacement : Replace polar aprotic solvents (e.g., DMF) with THF if nucleophilic substitution is observed.

Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize quenching steps (e.g., dilute HCl for acid-sensitive intermediates) .

Q. What precedents exist for using this compound in medicinal chemistry, and what bioassays are relevant?

Structurally similar compounds, such as 2-Amino-6-chloronicotinic acid, are intermediates in kinase inhibitors (e.g., AZD8055, a mTOR inhibitor in cancer trials). Recommended assays include:

Q. How can contradictions between computational and experimental data (e.g., NMR shifts) be resolved?

For structural ambiguity:

- DFT calculations : Compare computed -NMR shifts (using Gaussian/B3LYP/6-311+G(d,p)) with experimental data.

- X-ray crystallography : Resolve tautomeric forms or regiochemical uncertainties.

- 2D-NMR (COSY, HSQC) : Assign coupling patterns and confirm substituent positions .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) can enhance selectivity. For example, methyl groups at position 2 may direct electrophiles to position 4 or 6. Precedent from 2-methylnicotinic acid derivatives shows >90% regioselectivity for bromination at position 5 under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.